molecular formula C15H18O2S B13083666 (3-Isopropoxy-5-methylphenyl)(thiophen-2-yl)methanol

(3-Isopropoxy-5-methylphenyl)(thiophen-2-yl)methanol

Katalognummer: B13083666
Molekulargewicht: 262.4 g/mol
InChI-Schlüssel: PDKYYRNVTNBXCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Isopropoxy-5-methylphenyl)(thiophen-2-yl)methanol is an organic compound with the molecular formula C15H18O2S It is characterized by the presence of an isopropoxy group, a methylphenyl group, and a thiophen-2-yl group attached to a methanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Isopropoxy-5-methylphenyl)(thiophen-2-yl)methanol typically involves the reaction of 3-isopropoxy-5-methylbenzaldehyde with thiophen-2-ylmethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{3-Isopropoxy-5-methylbenzaldehyde} + \text{Thiophen-2-ylmethanol} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Isopropoxy-5-methylphenyl)(thiophen-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, acids, and bases are employed under specific conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

(3-Isopropoxy-5-methylphenyl)(thiophen-2-yl)methanol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (3-Isopropoxy-5-methylphenyl)(thiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3-Isopropoxy-5-methylphenyl)(thiophen-2-yl)ketone
  • (3-Isopropoxy-5-methylphenyl)(thiophen-2-yl)carboxylic acid
  • (3-Isopropoxy-5-methylphenyl)(thiophen-2-yl)amine

Uniqueness

(3-Isopropoxy-5-methylphenyl)(thiophen-2-yl)methanol is unique due to its specific structural features, which confer distinct chemical and physical properties

Eigenschaften

Molekularformel

C15H18O2S

Molekulargewicht

262.4 g/mol

IUPAC-Name

(3-methyl-5-propan-2-yloxyphenyl)-thiophen-2-ylmethanol

InChI

InChI=1S/C15H18O2S/c1-10(2)17-13-8-11(3)7-12(9-13)15(16)14-5-4-6-18-14/h4-10,15-16H,1-3H3

InChI-Schlüssel

PDKYYRNVTNBXCZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)OC(C)C)C(C2=CC=CS2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.